N-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-6-carboxamide
Overview
Description
The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . The trifluoromethoxy group attached to the phenyl ring is a common substituent in bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzimidazole core with a trifluoromethoxyphenyl group attached. The exact structure would depend on the position of this attachment .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the trifluoromethoxy group, which can affect the reactivity of the benzimidazole core .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
Chemical Synthesis and Antimicrobial Activity
- Novel benzimidazole derivatives, including structures related to N-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-6-carboxamide, have been synthesized and evaluated for antimicrobial activity. These derivatives showed significant broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger (Padalkar et al., 2014).
Cytotoxic Activity
- Carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline were synthesized and showed considerable cytotoxic activity against various cancer cell lines, highlighting the potential for anticancer applications of related compounds (Deady et al., 2000).
Polymer Synthesis and Properties
- The synthesis of soluble polyimides from unsymmetrical diamines containing benzimidazole rings and trifluoromethyl pendent groups has been reported. These polymers exhibited high glass transition temperatures, thermal stability, and mechanical properties, making them suitable for advanced material applications (Choi et al., 2008).
Optimization for Biological Applications
- Optimization studies have led to the development of potent PARP inhibitors with single-digit nanomolar cellular potency. Such compounds, related to this compound, offer valuable insights into designing more effective therapeutic agents (Penning et al., 2010).
Mechanism of Action
Target of Action
A compound with a similar structure, carbonyl cyanide-p-trifluoromethoxyphenylhydrazone, is known to act as an ionophore, a mobile ion carrier . It is referred to as an uncoupling agent because it disrupts ATP synthesis by transporting hydrogen ions through the mitochondrial membrane .
Mode of Action
Based on the similar compound mentioned above, it may disrupt atp synthesis by transporting hydrogen ions through the mitochondrial membrane before they can be used to provide the energy for oxidative phosphorylation .
Biochemical Pathways
The similar compound carbonyl cyanide-p-trifluoromethoxyphenylhydrazone is known to disrupt the process of oxidative phosphorylation , which is a critical pathway in cellular respiration.
Result of Action
Based on the similar compound carbonyl cyanide-p-trifluoromethoxyphenylhydrazone, it may disrupt atp synthesis, which could have significant effects on cellular energy production .
Biochemical Analysis
Biochemical Properties
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as soluble epoxide hydrolase (sEH), by forming stable complexes with the enzyme’s active site . The interaction between N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide and sEH involves hydrogen bonding and hydrophobic interactions, which contribute to its inhibitory potency.
Cellular Effects
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide exerts significant effects on various types of cells and cellular processes. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses and oxidative stress . Additionally, N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide has been shown to affect mitochondrial function by disrupting ATP synthesis, leading to alterations in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of sEH, inhibiting its enzymatic activity and preventing the hydrolysis of epoxides to diols . The inhibition of sEH by N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide leads to the accumulation of epoxides, which can exert various biological effects, including anti-inflammatory and cardioprotective actions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it may undergo degradation under extreme pH or temperature conditions . Long-term studies have shown that N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide can have sustained effects on cellular function, including prolonged inhibition of sEH activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and protecting against oxidative stress . At high doses, N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . The metabolic flux of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide can influence the levels of its metabolites, which may have distinct biological activities.
Transport and Distribution
The transport and distribution of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific tissues . Additionally, N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide can bind to plasma proteins, affecting its bioavailability and distribution.
Subcellular Localization
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide exhibits specific subcellular localization, which can influence its activity and function. This compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with target enzymes and proteins . The subcellular localization of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2/c16-15(17,18)23-11-4-2-10(3-5-11)21-14(22)9-1-6-12-13(7-9)20-8-19-12/h1-8H,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSAFKYEYVQVEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)N=CN3)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326702 | |
Record name | N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197009 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
830350-75-9 | |
Record name | N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.